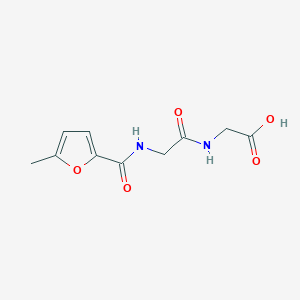
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine, also known as EMD-386088, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. EMD-386088 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor and inhibiting its activity. This leads to a decrease in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. The inhibition of NMDA receptor activity by N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has been shown to have neuroprotective effects in various animal models of neurological disorders.
Biochemical and Physiological Effects:
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has been shown to modulate various neurotransmitter systems, including glutamate, dopamine, and serotonin. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which is involved in the regulation of cognitive and motor functions. N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has also been shown to increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine, including:
1. Investigation of its therapeutic potential in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
2. Development of more selective and potent NMDA receptor antagonists based on the structure of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine.
3. Investigation of the molecular mechanisms underlying the neuroprotective effects of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine.
4. Exploration of the effects of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine on synaptic plasticity and memory formation in animal models.
5. Investigation of the potential for N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine to modulate the activity of other ion channels and neurotransmitter receptors.
In conclusion, N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective antagonist of the NMDA receptor and has several advantages and limitations as a research tool. Further research is needed to fully understand the potential applications of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine and to develop more potent and selective NMDA receptor antagonists.
Métodos De Síntesis
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine can be synthesized by a multi-step process involving the reaction of 4-bromophenylcyclohexanone with ethylmagnesium bromide, followed by the addition of N,N-dimethyl ethylenediamine and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification by chromatography.
Aplicaciones Científicas De Investigación
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has been widely used as a research tool in various studies investigating the role of NMDA receptors in neuronal function and dysfunction. It has been shown to selectively block the activity of NMDA receptors without affecting other glutamate receptors, making it a valuable tool for studying the specific functions of NMDA receptors.
Propiedades
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-4-20(15-14-19(2)3)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-18H,4,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRKQPLGDACND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-ethyl-N,N-dimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)

![3-(4-bromophenyl)-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4890121.png)

![1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890141.png)
![ethyl (2,4-dioxo-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4890145.png)
![N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide](/img/structure/B4890153.png)
![ethyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B4890161.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4890175.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)

![N~2~-(3-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4890198.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)